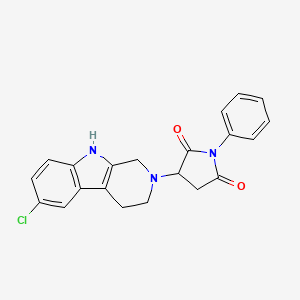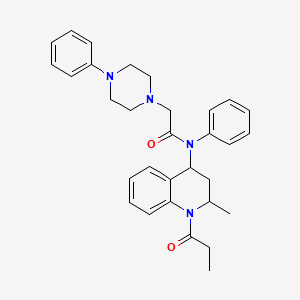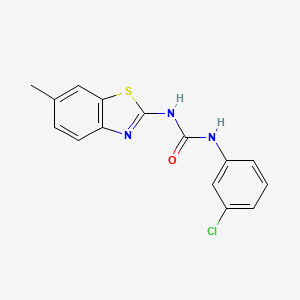![molecular formula C18H26BrN3O3 B11035822 ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11035822.png)
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a long and intricate name. Let’s break it down:
- The core structure is an indole ring (a bicyclic aromatic system) with various functional groups attached.
- The compound contains a bromine atom (6-bromo) and a hydroxyl group (5-hydroxy).
- The presence of dimethylamino groups [(dimethylamino)methyl] adds further complexity.
- The ester group (ethyl ester) is attached to the carboxylic acid functionality.
- This compound has potential applications in various fields due to its unique structure.
Vorbereitungsmethoden
- Synthesis of this compound involves several steps, including bromination, amidation, and esterification.
- One synthetic route could start with the bromination of an appropriate indole precursor, followed by amidation using dimethylamine.
- The final step involves esterification with ethyl alcohol to obtain the desired product.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Analyse Chemischer Reaktionen
Reactions: Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product itself, along with intermediates formed during the synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for pharmacological properties (e.g., anticancer, antimicrobial).
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other indole derivatives, such as 2-bromo-6-[(bis(4-dimethylaminophenyl)methyl)]-4-nitrophenol .
- Highlighting its uniqueness:
- The combination of bromine, dimethylamino groups, and the ester functionality sets it apart.
- Few compounds exhibit such a complex arrangement.
Eigenschaften
Molekularformel |
C18H26BrN3O3 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-7-25-18(24)16-14(10-21(4)5)22(6)13-8-12(19)17(23)11(15(13)16)9-20(2)3/h8,23H,7,9-10H2,1-6H3 |
InChI-Schlüssel |
NLRPAIRWFGHBQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B11035747.png)
![1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035763.png)

![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11035774.png)
![2',3'-Diethyl 4,5-dimethyl 9'-methoxy-5',5'-dimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11035775.png)
![5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11035787.png)
![2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B11035791.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11035792.png)

![2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid](/img/structure/B11035799.png)
![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)

